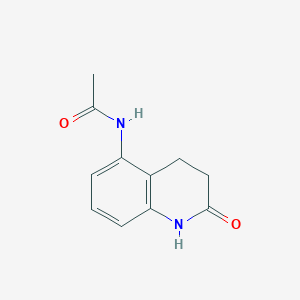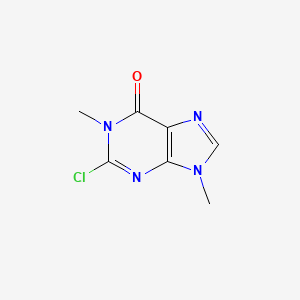
2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one: is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in various biological processes. This compound is characterized by the presence of a chlorine atom at the second position and two methyl groups at the first and ninth positions of the purine ring. The compound’s structure is significant in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one typically involves the chlorination of 1,9-dimethyl-1H-purin-6(9H)-one. The reaction is carried out using thionyl chloride or phosphorus oxychloride as chlorinating agents. The reaction conditions usually include:
Solvent: Anhydrous dichloromethane or chloroform
Temperature: Reflux conditions (60-80°C)
Duration: Several hours to ensure complete chlorination
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one: undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropurine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or thiourea in solvents like ethanol or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted purine derivatives.
Oxidation: Formation of oxo-purine derivatives.
Reduction: Formation of dihydropurine derivatives.
Scientific Research Applications
2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one involves its interaction with molecular targets such as enzymes and nucleic acids. The chlorine atom and methyl groups influence the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or interacting with nucleic acids to disrupt their function.
Comparison with Similar Compounds
2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one: can be compared with other purine derivatives such as:
1,9-Dimethyl-1H-purin-6(9H)-one: Lacks the chlorine atom, resulting in different reactivity and biological activity.
2-Chloro-1H-purin-6(9H)-one: Lacks the methyl groups, affecting its solubility and interaction with biological targets.
2,6-Dichloro-1,9-dimethyl-1H-purin-9-one: Contains an additional chlorine atom, leading to different chemical and biological properties.
The uniqueness of This compound
Properties
Molecular Formula |
C7H7ClN4O |
|---|---|
Molecular Weight |
198.61 g/mol |
IUPAC Name |
2-chloro-1,9-dimethylpurin-6-one |
InChI |
InChI=1S/C7H7ClN4O/c1-11-3-9-4-5(11)10-7(8)12(2)6(4)13/h3H,1-2H3 |
InChI Key |
IALPKTDYUAJXTF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1N=C(N(C2=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


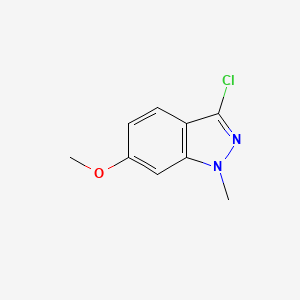
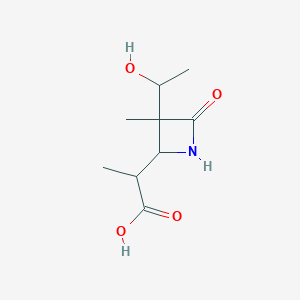
![8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B11900116.png)
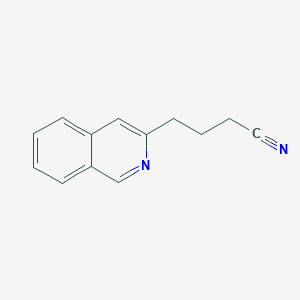
![Indeno[1,2,3-de]isoquinoline](/img/structure/B11900130.png)


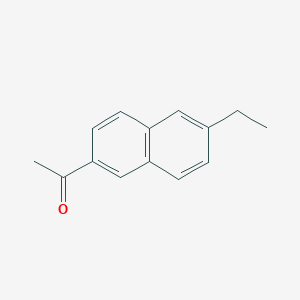
![Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate](/img/structure/B11900153.png)

![2-[(1-Aminonaphthalen-2-yl)amino]ethan-1-ol](/img/structure/B11900166.png)
![4-Ethoxy-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11900196.png)
![9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine](/img/structure/B11900197.png)
